Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate
Description
Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a tert-butoxycarbonyl (BOC)-protected amine at position 5 and a methyl ester at position 2. Isoxazoles are five-membered aromatic rings containing adjacent nitrogen and oxygen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The BOC group serves as a protective moiety for amines, enhancing stability during synthetic processes while allowing deprotection under controlled acidic conditions. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological receptors (e.g., glutamate receptors) .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)16-9(14)11-7-5-6(12-17-7)8(13)15-4/h5H,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRXEVRHQHNSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Amino-Isoxazole Intermediates
A common approach to preparing 5-aminoisoxazole derivatives involves the synthesis of 3-amino-5-methylisoxazole as a key intermediate, which can be further functionalized. One patented method uses a three-step sequence:
- Step 1: Formation of acetyl acetonitrile by reacting ethyl acetate with acetonitrile in the presence of a metal base (such as sodium hydride, n-butyllithium, or lithium diisopropylamide). This generates the acetyl acetonitrile intermediate.
- Step 2: Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux to form a hydrazone intermediate.
- Step 3: Ring closure reaction of the hydrazone with hydroxylamine hydrochloride under alkaline conditions (using potassium carbonate) in solvents like 2-methyltetrahydrofuran or tetrahydrofuran at 65–90 °C to yield 3-amino-5-methylisoxazole.
This method avoids toxic solvents like chloroform or carbon tetrachloride and controls isomer formation, achieving high purity (HPLC purity ~99%) and good yields (up to 78% for the final product).
| Step | Reactants/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl acetate + Acetonitrile + Metal base (NaH, n-BuLi, LDA) | Acetyl acetonitrile | N/A | Metal base 1.1-1.4 eq. vs acetonitrile |
| 2 | Acetyl acetonitrile + p-Toluenesulfonyl hydrazide + MeOH or EtOH, reflux | Hydrazone (white crystalline) | 88 | Molar ratio 1:0.95-1 |
| 3 | Hydrazone + Hydroxylamine hydrochloride + K2CO3 + 2-MeTHF, 80 °C | 3-Amino-5-methylisoxazole | 78 | pH adjustments, purification steps |
Boc Protection of the Amino Group
The free amino group on the isoxazole ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in organic solvents like tetrahydrofuran (THF) at elevated temperatures. This step yields the Boc-protected amino isoxazole derivative.
- Reaction conditions:
- Boc2O as the protecting reagent
- Base (NaOH or K2CO3) to deprotonate the amine
- Solvent: THF or similar polar aprotic solvent
- Temperature: Ambient to reflux depending on scale and reactivity
Esterification to Methyl Ester
The carboxylic acid function at the 3-position of the isoxazole ring is converted to the methyl ester, typically by reaction with methanol in the presence of acid catalysts or by using methylating agents such as methyl iodide under basic conditions. Some literature reports using methyl iodide with potassium carbonate in acetone under nitrogen atmosphere at 50 °C for extended periods (e.g., 16 hours).
Summary Table of Preparation Steps for this compound
| Preparation Step | Reagents/Conditions | Product Form | Yield/Notes |
|---|---|---|---|
| 1. Isoxazole core synthesis | Ethyl acetate + Acetonitrile + NaH/n-BuLi/LDA | Acetyl acetonitrile intermediate | High purity, controlled isomers |
| 2. Hydrazone formation | p-Toluenesulfonyl hydrazide + MeOH, reflux | Hydrazone crystalline solid | ~88% yield |
| 3. Ring closure (cyclization) | Hydroxylamine hydrochloride + K2CO3 + 2-MeTHF, 80 °C | 3-Amino-5-methylisoxazole | ~78% yield, 98.7% purity |
| 4. Boc protection | Di-tert-butyl dicarbonate + NaOH/K2CO3 + THF | Boc-protected amino isoxazole | High efficiency, standard method |
| 5. Methyl ester formation | Methyl iodide + K2CO3 + acetone, 50 °C, 16 h | Methyl ester derivative | Established methylation technique |
Research Findings and Practical Considerations
- The use of metal alkali bases (NaH, n-BuLi, LDA) is critical for the initial formation of acetyl acetonitrile, which sets the stage for subsequent hydrazone formation and cyclization.
- Avoidance of toxic solvents such as chloroform and carbon tetrachloride enhances safety and environmental compatibility.
- The Boc protection step is a well-established method to protect amino groups, facilitating further synthetic manipulations without side reactions.
- Esterification via methyl iodide and potassium carbonate in acetone is a mild and efficient method to obtain the methyl ester, avoiding harsher acidic conditions that might degrade sensitive groups.
- Purity of intermediates and final products is typically confirmed by HPLC and LC-MS methods, showing purities above 97%, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14N2O5
- Molecular Weight : 242.23 g/mol
- CAS Number : 138742-19-5
The compound features an isoxazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research has demonstrated that compounds with isoxazole moieties exhibit significant anticancer properties. Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in PubMed Central evaluated the anticancer activity of novel derivatives containing isoxazole rings. The results indicated that these compounds effectively inhibited the proliferation of several cancer cell lines, suggesting that this compound may share similar properties due to its structural characteristics .
Antibacterial Properties
The compound has also been explored for its antibacterial potential. The incorporation of the tert-butoxycarbonyl group enhances the stability and bioavailability of the molecule, making it a candidate for further development as an antibacterial agent.
Data Table: Antibacterial Activity Comparison
| Compound Name | Activity Against Bacteria | Reference |
|---|---|---|
| This compound | Moderate | |
| 5-Mercapto-1,2,4-triazole derivatives | Strong | |
| Other isoxazole derivatives | Variable |
Pharmacological Studies
Pharmacological assessments have indicated that this compound may interact with specific molecular targets involved in disease pathways. Molecular docking studies suggest potential interactions with proteins implicated in cancer progression.
Case Study : A pharmacological assessment highlighted the compound's ability to act as a methionine aminopeptidase type II inhibitor, showcasing its role in antiproliferative activity through apoptosis induction .
Mechanism of Action
The mechanism of action of Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical processes. The isoxazole ring may also interact with target proteins, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |
|---|---|---|---|---|---|
| Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate | Not provided | C₁₀H₁₅N₂O₅ | 243.24 | BOC-amino (C5), methyl ester (C3) | Reference |
| 5-(tert-Butyl)isoxazole-3-carboxylic acid | 90607-21-9 | C₈H₁₁NO₃ | 169.18 | tert-Butyl (C5), carboxylic acid (C3) | 0.91 |
| 5-Cyclopropylisoxazole-3-carboxylic acid | 110256-15-0 | C₇H₇NO₃ | 153.14 | Cyclopropyl (C5), carboxylic acid (C3) | 0.88 |
| Methyl 5-(tert-butyl)isoxazole-3-carboxylate | 517870-22-3 | C₉H₁₃NO₃ | 183.21 | tert-Butyl (C5), methyl ester (C3) | 0.84 |
| 3-Amino-5-tert-butylisoxazole | 55809-36-4 | C₇H₁₂N₂O | 140.18 | tert-Butyl (C5), amine (C3) | Not provided |
*Similarity scores derived from structural and functional group comparisons (scale: 0–1) .
Functional Group Analysis
- BOC-Amino vs. tert-Butyl/Cyclopropyl Groups: The BOC group in the title compound enhances steric bulk and solubility in organic solvents compared to the tert-butyl or cyclopropyl groups in analogs. This difference influences reactivity in coupling reactions and biological activity .
- Methyl Ester vs. Carboxylic Acid : The methyl ester at C3 in the title compound offers hydrolytic stability under basic conditions, whereas carboxylic acid derivatives (e.g., 5-(tert-butyl)isoxazole-3-carboxylic acid) are more reactive in forming amides or salts .
Stability and Reactivity
- The BOC group in the title compound demonstrates superior stability under basic conditions compared to analogs with free amines (e.g., 3-amino-5-tert-butylisoxazole), which are prone to oxidation or dimerization .
- Hydrolysis of the methyl ester in acidic conditions yields the corresponding carboxylic acid, a step critical for further functionalization in drug development .
Pharmacological Potential
- Analogs like 5-(tert-butyl)isoxazole-3-carboxylic acid exhibit moderate bioactivity in preliminary assays for antimicrobial properties, but the title compound’s BOC group may reduce cytotoxicity, making it safer for in vivo studies .
Biological Activity
Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, known by its CAS number 138742-19-5, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O5, with a molecular weight of approximately 242.23 g/mol. The compound features an isoxazole ring, which is known for conferring various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O5 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 138742-19-5 |
Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with tert-butoxycarbonyl (Boc) protected amines. This method allows for the selective introduction of the Boc group, which enhances the stability and solubility of the compound.
Antimicrobial Properties
Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the isoxazole core can enhance antibacterial effects against various pathogens. This compound has been evaluated for its potential against Gram-positive and Gram-negative bacteria, demonstrating promising results in preliminary assays .
Anti-inflammatory Effects
Isoxazole compounds are also recognized for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This compound has shown selective inhibition of COX-2 with an IC50 value in sub-micromolar ranges, indicating potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of isoxazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease (AD). This compound may act as a multitarget-directed ligand (MTDL), capable of interacting with multiple biological targets involved in AD pathogenesis. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, with IC50 values suggesting effective inhibition comparable to established drugs .
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study by Perrone et al. (2016) demonstrated that structurally similar isoxazole derivatives exhibited selective COX-2 inhibition, with further investigations suggesting that this compound could follow similar inhibitory patterns .
- Antimicrobial Testing : A series of experiments conducted on various isoxazole derivatives showed that modifications could significantly enhance antibacterial efficacy. This compound was included in these studies, yielding favorable results against several bacterial strains .
- Neuroprotective Studies : In a recent publication focusing on isoxazole derivatives as potential treatments for neurodegenerative diseases, this compound was highlighted for its dual action against AChE and butyrylcholinesterase (BChE), suggesting its role in cognitive enhancement and neuroprotection .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization of hydroxylamine derivatives with β-keto esters, followed by Boc protection. For example, ethyl 5-amino-3-methylisoxazole-4-carboxylate derivatives are synthesized via condensation of hydroxylamine with β-keto esters under acidic conditions . The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; work in a fume hood. Inspect gloves for integrity before use and dispose of contaminated PPE properly .
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂). DMSO solutions should be aliquoted and kept at -80°C to minimize freeze-thaw cycles .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and Boc group integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm (¹H) and 28-30 ppm (¹³C) .
- HPLC : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+Na]⁺ adducts) .
Advanced Research Questions
Q. How can one optimize the regioselectivity in the synthesis of substituted isoxazole derivatives like this compound?
- Methodological Answer : Regioselectivity in isoxazole formation is influenced by the electronic nature of substituents. Use electron-withdrawing groups (e.g., esters) at position 3 to direct cyclization. Microwave-assisted synthesis (100–120°C, 30 min) improves yield and reduces side products compared to traditional heating . Computational modeling (DFT) can predict favorable transition states for regioselective pathways .
Q. What strategies mitigate side reactions during Boc protection/deprotection in the synthesis?
- Methodological Answer :
- Protection : Perform Bocylation in anhydrous THF or DCM with DMAP as a catalyst to minimize hydrolysis. Monitor reaction progress via TLC (Rf shift after Boc addition) .
- Deprotection : Use 4 M HCl in dioxane or TFA (20% v/v in DCM) for Boc removal. Quench with cold ether to precipitate the deprotected amine, avoiding prolonged acid exposure to prevent ester hydrolysis .
Q. How to analyze and resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 5-amino-3-methylisoxazole-4-carboxylate ).
- X-ray Crystallography : Resolve ambiguities in regiochemistry by obtaining single-crystal structures. For example, isoxazole derivatives with Boc groups show characteristic bond angles and torsional strain in crystal lattices .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound in MAPK pathways?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant MAPK enzymes (e.g., p38α) in ADP-Glo™ assays to measure IC₅₀ values. Include NG25 (a known MAP4K2 inhibitor) as a positive control .
- Cell-Based Assays : Treat HEK293 cells stably transfected with MAPK reporters (e.g., luciferase under NF-κB promoter). Monitor dose-dependent inhibition of phosphorylation via Western blot (anti-p-p38 antibodies) .
Safety and Contradiction Analysis
- Data Contradictions : Discrepancies in melting points (e.g., 150–151°C in one study vs. 145°C in another) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free amine from Boc hydrolysis) can be identified via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
